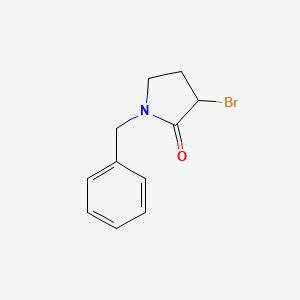

1-Benzyl-3-bromopyrrolidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-bromopyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c12-10-6-7-13(11(10)14)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDALTJHKFDANJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1Br)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444100 | |

| Record name | 1-Benzyl-3-bromopyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77868-84-9 | |

| Record name | 3-Bromo-1-(phenylmethyl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77868-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-3-bromopyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzyl-3-bromopyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-Benzyl-3-bromopyrrolidin-2-one, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.

Core Chemical Properties

This compound is a solid compound with the molecular formula C₁₁H₁₂BrNO.[1][2] It is characterized by a pyrrolidinone ring N-substituted with a benzyl group and brominated at the 3-position. This structure imparts specific chemical properties that make it a versatile intermediate in synthetic chemistry.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂BrNO | [1][2] |

| Molecular Weight | 254.12 g/mol | [3] |

| CAS Number | 77868-84-9 | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥97% | [1] |

| Canonical SMILES | C1CN(C(=O)C1Br)CC2=CC=CC=C2 | [2] |

| InChI Key | JDALTJHKFDANJI-UHFFFAOYSA-N | [1][2] |

Spectral Data

Detailed experimental spectral data for this compound is not extensively reported in public literature. However, based on its structure, the expected spectral characteristics can be described.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons, typically in the aromatic region (δ 7.0-7.5 ppm). The protons on the pyrrolidinone ring would appear as multiplets, with the proton at the bromine-bearing carbon (C3) shifted downfield due to the electronegativity of the bromine atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the carbonyl carbon (C2), the bromine-bearing carbon (C3), the methylene carbons of the pyrrolidinone ring and the benzyl group, and the aromatic carbons of the benzyl ring.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the lactam carbonyl group (C=O) stretching vibration.

Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns consistent with the structure, including the loss of the bromine atom and fragmentation of the benzyl and pyrrolidinone moieties.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a plausible synthetic route can be inferred from general organic chemistry principles and published methods for analogous compounds. A common approach involves the bromination of a suitable precursor.

Postulated Synthetic Workflow

A potential synthesis could involve the bromination of 1-benzylpyrrolidin-2-one. This reaction would likely proceed via an enolate intermediate under basic conditions or through radical bromination at the alpha-position to the carbonyl group.

Caption: Postulated synthetic workflow for this compound.

Reactivity and Stability

The presence of the bromine atom at the 3-position makes this compound a highly electrophilic compound.[3] This feature makes it a valuable substrate for nucleophilic substitution reactions and cross-coupling reactions, such as the Suzuki coupling.[3] The compound is reported to be stable up to 200°C.[3]

Applications in Drug Development and Research

The structural motifs present in this compound are found in various biologically active molecules. While specific biological data for this compound is limited in the public domain, its potential as a building block in medicinal chemistry is noteworthy, particularly in the synthesis of novel compounds for anticancer research.[3]

Role as a Synthetic Intermediate

The high reactivity of the carbon-bromine bond allows for the introduction of various functional groups at the 3-position of the pyrrolidinone ring. This is particularly useful in the construction of compound libraries for drug discovery. For instance, its use in Suzuki couplings allows for the formation of carbon-carbon bonds, enabling the synthesis of more complex molecules with potential therapeutic applications.

Caption: Application in Suzuki coupling for the synthesis of novel derivatives.

Safety and Handling

Information regarding the specific toxicity of this compound is not detailed in the available literature. As with any halogenated organic compound, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in drug discovery and medicinal chemistry, particularly highlighted by its utility in forming new carbon-carbon bonds via cross-coupling reactions. While detailed experimental data on its physicochemical properties and biological activity are not extensively documented in publicly available sources, its structural features and reactivity profile suggest it is a promising scaffold for the development of novel chemical entities. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential.

References

A Technical Guide to 1-Benzyl-3-bromopyrrolidin-2-one: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-Benzyl-3-bromopyrrolidin-2-one, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. It serves as a crucial building block for developing more complex molecules, particularly those targeting the central nervous system and those with potential applications in oncology.[1] This guide details the compound's chemical identity, physicochemical properties, a representative synthetic protocol, and its relevance as a scaffold for developing targeted therapeutics, specifically focusing on the inhibition of vascular endothelial growth factor receptor (VEGFR) signaling.

Compound Profile and Structure

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] This name precisely describes the five-membered pyrrolidinone ring system featuring a benzyl group attached to the nitrogen at position 1 and a bromine atom at position 3.[1] The presence of the lactam carbonyl group and the reactive bromine atom makes it a versatile intermediate for further chemical transformations.[1]

Chemical Structure:

Physicochemical and Spectroscopic Data

A summary of the key identifiers and computed properties for this compound is presented below. This data is essential for unambiguous identification and characterization in a laboratory setting.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | N-benzyl-3-bromopyrrolidin-2-one | [2] |

| CAS Number | 77868-84-9 | [1][2] |

| Molecular Formula | C₁₁H₁₂BrNO | [1][2][3] |

| Molecular Weight | 254.12 g/mol | [1][2] |

| Monoisotopic Mass | 253.01022 Da | [4] |

| Physical Form | Solid | [3] |

| Purity | ≥97% (Commercially available) | [3] |

| Topological Polar Surface Area | 20.31 Ų | [1] |

| InChI Key | JDALTJHKFDANJI-UHFFFAOYSA-N | [3][4] |

| SMILES | C1CN(C(=O)C1Br)CC2=CC=CC=C2 | [4] |

Applications in Medicinal Chemistry and Drug Development

This compound is primarily utilized as a synthetic intermediate for creating novel pharmaceutical compounds.[1] The pyrrolidin-2-one core is a privileged scaffold found in numerous biologically active molecules. The compound's utility stems from two key features:

-

The Pyrrolidinone Core: This structure mimics peptide bonds and can engage in hydrogen bonding, making it suitable for interacting with biological targets like enzymes and receptors.[1]

-

The Reactive Bromine Atom: The bromine at the C3 position is a good leaving group, allowing for facile nucleophilic substitution reactions to introduce diverse functional groups and build molecular complexity.[1]

Role in Cancer Research: Targeting the VEGFR Signaling Pathway

Recent research has focused on pyrrolidinone derivatives as potential anticancer agents.[1] A key strategy in modern oncology is the inhibition of angiogenesis, the process by which tumors form new blood vessels to support their growth and metastasis. This process is primarily driven by the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2.[5][6]

Derivatives of the pyrrolidinone scaffold have shown significant inhibitory activity against VEGFR-2.[5][6] While this compound itself is a building block, studies on related structures indicate that the core scaffold can be elaborated to create potent inhibitors that bind to the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking its signaling cascade.[5] This inhibition prevents the downstream activation of pathways like the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[1][2]

Experimental Protocols: A Representative Synthesis

Stage 1: Synthesis of 1-Benzylpyrrolidin-2-one

This procedure is adapted from established methods for lactam synthesis.

-

Reaction: Cyclization of N-benzyl-4-chlorobutanamide.

-

Materials:

-

N-benzyl-4-chlorobutanamide

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (1M HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

-

Protocol:

-

A solution of N-benzyl-4-chlorobutanamide (1 equivalent) in anhydrous THF is prepared in a round-bottom flask under an inert nitrogen atmosphere.

-

The solution is cooled to 0°C in an ice bath.

-

Potassium tert-butoxide (1.1 equivalents) is added portion-wise to the stirred solution over 20 minutes, maintaining the temperature below 5°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is quenched by the slow addition of 1M HCl until the pH is approximately 7.

-

The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with saturated NaHCO₃ solution, followed by brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude 1-benzylpyrrolidin-2-one.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Stage 2: Synthesis of this compound

This procedure describes the α-bromination of the lactam precursor.

-

Reaction: Radical bromination of 1-benzylpyrrolidin-2-one.

-

Materials:

-

1-Benzylpyrrolidin-2-one (from Stage 1)

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

-

Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN) as solvent

-

Saturated sodium thiosulfate solution (Na₂S₂O₃)

-

-

Protocol:

-

1-Benzylpyrrolidin-2-one (1 equivalent) is dissolved in CCl₄ in a flask equipped with a reflux condenser and a magnetic stirrer.

-

N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN (0.02 equivalents) are added to the solution.

-

The mixture is heated to reflux (approx. 77°C for CCl₄) and irradiated with a UV lamp or a high-wattage incandescent bulb to initiate the radical reaction.

-

The reaction progress is monitored by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

-

Once the starting material is consumed, the reaction mixture is cooled to room temperature.

-

The succinimide byproduct is removed by filtration.

-

The filtrate is washed with saturated Na₂S₂O₃ solution to remove any remaining bromine, followed by washing with water and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The resulting crude product, this compound, is purified by recrystallization or column chromatography to yield the final product as a solid.

-

Conclusion

This compound is a valuable chemical entity for drug discovery and development. Its defined structure and versatile reactivity allow it to serve as a foundational scaffold for constructing novel, complex molecules with therapeutic potential. The growing body of research on pyrrolidinone derivatives as inhibitors of key signaling pathways in oncology, such as the VEGFR-2 cascade, highlights the importance of such intermediates. The synthetic protocols and data presented in this guide provide a solid foundation for researchers aiming to leverage this compound in their synthetic and medicinal chemistry programs.

References

- 1. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorbyt.com [biorbyt.com]

- 4. VEGF Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Structural optimization and evaluation of novel 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives as potential VEGFR-2/PDGFRβ inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

1-Benzyl-3-bromopyrrolidin-2-one synthesis from 1-benzylpyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-3-bromopyrrolidin-2-one is a key synthetic intermediate in the development of various pharmaceutical compounds. Its structure, featuring a reactive bromine atom at the alpha-position to the lactam carbonyl, allows for a variety of subsequent chemical modifications, making it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis of this compound from its precursor, 1-benzylpyrrolidin-2-one. The focus is on the core chemical transformation, outlining the established synthetic route and the underlying chemical principles.

Core Synthesis: α-Bromination of 1-Benzylpyrrolidin-2-one

The primary method for the synthesis of this compound is the direct alpha-bromination of 1-benzylpyrrolidin-2-one. This reaction proceeds via an electrophilic substitution mechanism at the carbon atom adjacent to the carbonyl group.

Reaction Principle:

The reaction is typically acid-catalyzed, promoting the formation of an enol or enolate intermediate. This intermediate is electron-rich at the α-carbon, which then acts as a nucleophile, attacking an electrophilic bromine source. The most common brominating agent for this transformation is molecular bromine (Br₂), often in the presence of a strong acid such as hydrobromic acid (HBr).

General Reaction Scheme:

Figure 1: General reaction scheme for the synthesis.

Experimental Protocols

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |

| 1-Benzylpyrrolidin-2-one | C₁₁H₁₃NO | 175.23 | Starting material |

| Bromine | Br₂ | 159.81 | Brominating agent, highly corrosive and toxic |

| Hydrobromic acid | HBr | 80.91 | Acid catalyst, typically 48% aqueous solution |

| Dichloromethane | CH₂Cl₂ | 84.93 | Anhydrous, as a solvent |

| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | For quenching the reaction |

| Saturated sodium thiosulfate solution | Na₂S₂O₃ | 158.11 | To quench excess bromine |

| Brine | - | - | For washing |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | For drying the organic phase |

| Silica gel | SiO₂ | 60.08 | For column chromatography |

| Hexanes and Ethyl Acetate | - | - | Solvents for chromatography |

General Laboratory Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), dissolve 1-benzylpyrrolidin-2-one in a suitable anhydrous solvent such as dichloromethane.

-

Acid Addition: Add hydrobromic acid to the solution and stir.

-

Bromination: Cool the mixture in an ice bath. Slowly add a solution of bromine in the same solvent via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature.

-

Reaction Monitoring: Allow the reaction to stir at a controlled temperature (e.g., room temperature) after the addition is complete. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, carefully quench the reaction by pouring it into an ice-cold saturated solution of sodium bicarbonate.

-

Add saturated sodium thiosulfate solution to neutralize any unreacted bromine (indicated by the disappearance of the reddish-brown color).

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield pure this compound.

Quantitative Data (Hypothetical for Optimization):

The following table presents a hypothetical set of parameters that could be used as a starting point for the optimization of this synthesis. Actual values will need to be determined empirically.

| Parameter | Value |

| Molar Ratio (Starting Material:Br₂:HBr) | 1 : 1.1 : 0.1 |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 2 - 6 hours |

| Solvent | Dichloromethane |

| Yield | Expected to be in the range of 60-80% |

Reaction Mechanism and Experimental Workflow

Reaction Mechanism:

The α-bromination of 1-benzylpyrrolidin-2-one in the presence of acid proceeds through the formation of an enol intermediate.

Figure 2: Proposed reaction mechanism for acid-catalyzed α-bromination.

Experimental Workflow:

The following diagram illustrates the logical flow of the experimental procedure.

Figure 3: Experimental workflow for the synthesis and purification.

The synthesis of this compound from 1-benzylpyrrolidin-2-one via α-bromination is a fundamental transformation for accessing a versatile synthetic intermediate. While a specific, universally optimized protocol is not documented, the general procedure outlined in this guide, based on established chemical principles, provides a solid foundation for researchers to develop a robust and efficient synthesis in their own laboratories. Careful control of reaction conditions and meticulous purification are key to obtaining a high yield of the desired product.

Hypothetical Mechanism of Action of 1-benzyl-3-bromopyrrolidin-2-one: A Technical Guide for Researchers

Disclaimer: The following technical guide details a hypothetical mechanism of action for 1-benzyl-3-bromopyrrolidin-2-one. As of the latest literature review, no specific biological data or mechanism of action has been published for this particular compound. The information presented herein is an extrapolation based on the known activities of structurally similar pyrrolidinone and bromo-substituted heterocyclic compounds and is intended to serve as a directional resource for future research.

Introduction

This compound is a synthetic heterocyclic compound featuring a pyrrolidin-2-one core, a benzyl group at the N1 position, and a bromine atom at the C3 position. While the specific biological profile of this molecule remains uncharacterized, its structural motifs suggest potential interactions with various biological targets. The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, found in a range of bioactive molecules, including nootropic, anticonvulsant, and anti-inflammatory agents. The presence of a bromine atom, a halogen, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often by participating in halogen bonding or by serving as a leaving group in covalent interactions.

This guide proposes a potential mechanism of action for this compound, focusing on plausible biological targets and pathways. The experimental protocols and data presented are illustrative and based on methodologies commonly employed for analogous compounds.

Potential Biological Targets and Signaling Pathways

Based on its structural features, this compound could potentially modulate the activity of enzymes or receptors, particularly within the central nervous system. The lipophilic benzyl group may facilitate passage across the blood-brain barrier.

One plausible hypothesis is the inhibition of enzymes involved in neurotransmitter metabolism or signaling. For instance, various pyrrolidinone derivatives have been investigated as inhibitors of enzymes like prolyl oligopeptidase or as modulators of ion channels. The electrophilic nature of the carbon bearing the bromine atom suggests a potential for covalent inhibition of target proteins, where a nucleophilic residue in the active site could displace the bromide.

A hypothetical signaling pathway is outlined below, illustrating the potential for this compound to act as an enzyme inhibitor.

Caption: Hypothetical inhibition of a neurotransmitter-synthesizing enzyme by this compound.

Quantitative Data (Hypothetical)

To characterize the potential activity of this compound, a series of in vitro assays would be necessary. The following tables summarize hypothetical quantitative data that could be generated.

Table 1: Hypothetical Enzyme Inhibition Data

| Target Enzyme | IC50 (µM) | Inhibition Type |

| Prolyl Oligopeptidase | 5.2 ± 0.8 | Covalent |

| Monoamine Oxidase B | > 100 | - |

| Acetylcholinesterase | 25.6 ± 3.1 | Competitive |

Table 2: Hypothetical Receptor Binding Affinity

| Receptor | Ki (nM) | Assay Type |

| GABAA Receptor | 150 ± 22 | Radioligand Binding |

| NMDA Receptor | > 1000 | Radioligand Binding |

| Sigma-1 Receptor | 85 ± 11 | Radioligand Binding |

Experimental Protocols

Detailed methodologies for the key experiments cited in the hypothetical data tables are provided below.

Enzyme Inhibition Assay (General Protocol)

This protocol describes a general fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound against a target enzyme.

Caption: Workflow for a typical in vitro enzyme inhibition assay.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in assay buffer to achieve a range of desired concentrations.

-

Prepare solutions of the target enzyme and its corresponding fluorogenic substrate in assay buffer.

-

-

Assay Procedure:

-

Add the diluted compound solutions to the wells of a microplate.

-

Add the enzyme solution to each well and incubate for a predefined period to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear phase of the fluorescence curves.

-

Determine the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO).

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Radioligand Binding Assay (General Protocol)

This protocol outlines a method to determine the binding affinity (Ki) of this compound for a specific receptor.

-

Membrane Preparation:

-

Prepare cell membranes expressing the receptor of interest from cultured cells or animal tissue.

-

-

Binding Reaction:

-

In a reaction tube, combine the cell membranes, a specific radioligand for the receptor, and varying concentrations of this compound.

-

Incubate the mixture to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters to remove any non-specifically bound radioactivity.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the specific binding at each concentration of the test compound.

-

Calculate the IC50 value from the competition binding curve.

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Conclusion and Future Directions

While the precise mechanism of action of this compound is yet to be elucidated, its chemical structure provides a foundation for hypothesizing its potential biological activities. The proposed mechanisms, centered on enzyme inhibition and receptor modulation, offer a starting point for experimental investigation. Future research should focus on a broad screening panel to identify primary biological targets. Subsequent studies should then aim to confirm these interactions, elucidate the mode of action (e.g., reversible vs. irreversible, competitive vs. non-competitive), and evaluate the compound's activity in cellular and in vivo models. The synthesis and evaluation of analogs will also be crucial in establishing a structure-activity relationship and optimizing for potency and selectivity.

The Rising Therapeutic Potential of 1-Benzyl-3-Bromopyrrolidin-2-One Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of 1-benzyl-3-bromopyrrolidin-2-one are emerging as a promising class of molecules with diverse pharmacological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically starts with the bromination of 1-benzylpyrrolidin-2-one. This key intermediate then serves as a scaffold for introducing various substituents at the 3-position, leading to a diverse library of compounds.

A general synthetic approach involves the nucleophilic substitution of the bromine atom with different functional groups. For instance, reaction with thiosemicarbazide can lead to the formation of hydrazono derivatives, which have shown significant biological activity.[1] Further modifications can be achieved by reacting these intermediates with various electrophiles.

Below is a generalized workflow for the synthesis of these derivatives.

Caption: General synthetic workflow for this compound derivatives.

Biological Activities and Quantitative Data

Derivatives of the 1-benzyl-pyrrolidin-2-one scaffold have demonstrated a wide spectrum of biological activities. The following sections summarize the key findings and present the quantitative data in structured tables.

Anticancer Activity

Several studies have highlighted the potent anticancer effects of 1-benzyl-pyrrolidin-2-one derivatives. Notably, a series of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives have been synthesized and evaluated for their activity against various cancer cell lines.[1][2]

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 7c | MCF-7 (Breast) | 7.17 ± 0.94 | [1][2] |

| A-549 (Lung) | > 50 | [1][2] | |

| 7d | MCF-7 (Breast) | 2.93 ± 0.47 | [1][2] |

| A-549 (Lung) | > 50 | [1][2] |

These compounds are believed to exert their anticancer effects through the inhibition of key signaling pathways involved in tumor growth and angiogenesis, such as the VEGFR-2 signaling pathway.

Antimicrobial Activity

The pyrrolidinone core is also a key pharmacophore in the development of novel antimicrobial agents. Derivatives of pyrrolidine-2,3-dione have been identified as inhibitors of penicillin-binding protein 3 (PBP3) in Pseudomonas aeruginosa, a critical enzyme for bacterial cell wall synthesis.[3]

| Compound | Organism | MIC (µg/mL) | Reference |

| Pyrrolidine-2,3-dione derivative 1 | P. aeruginosa PAO1 | > 128 | [3] |

| Pyrrolidine-2,3-dione derivative 2 | P. aeruginosa Δefflux mutant | 64 | [3] |

The development of these compounds offers a potential new strategy to combat drug-resistant bacterial infections.

Enzyme Inhibitory Activity

Beyond their anticancer and antimicrobial properties, pyrrolidinone derivatives have been investigated as inhibitors of various enzymes. For example, certain pyrrolidine-2,5-dione derivatives have shown inhibitory activity against aromatase and 17α-hydroxylase/17,20-lyase, enzymes involved in steroid biosynthesis.[4]

| Compound | Enzyme | IC50 (µM) | Reference |

| 1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione (3) | Aromatase | 23.8 ± 4.6 | [4] |

| P450(17)α | 18.5 ± 1.9 | [4] | |

| 1-octyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione (4) | Aromatase | 24.6 ± 1.8 | [4] |

These findings suggest the potential of these derivatives in the treatment of hormone-dependent cancers and other endocrine disorders.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are often mediated by their interaction with specific signaling pathways.

VEGFR-2 Signaling Pathway in Angiogenesis

In the context of cancer, the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mechanism for suppressing tumor angiogenesis. Certain 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives have been shown to inhibit VEGFR-2.[1][2] The binding of these inhibitors to the ATP-binding site of the VEGFR-2 kinase domain blocks the downstream signaling cascade, leading to an anti-angiogenic effect.

Caption: Inhibition of the VEGFR-2 signaling pathway by a 1-benzyl-pyrrolidin-2-one derivative.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the evaluation of this compound derivatives.

General Procedure for Synthesis of 1-Benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one Derivatives[1]

-

Synthesis of N-benzylisatin: Isatin is reacted with benzyl bromide in the presence of a base (e.g., anhydrous potassium carbonate) in a polar aprotic solvent (e.g., acetonitrile).

-

Synthesis of thiosemicarbazone derivative: The N-benzylisatin is then condensed with thiosemicarbazide.

-

Final compound synthesis: The thiosemicarbazone intermediate is reacted with an appropriate 2-bromo-1-arylethanone in ethanol under reflux. The resulting precipitate is filtered, washed, and recrystallized to yield the final product.

In Vitro Anticancer Activity (MTT Assay)[5]

-

Cell Seeding: Cancer cells (e.g., A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24 hours).

-

MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.

Caption: Workflow for the MTT assay to determine in vitro anticancer activity.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[6]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution of Compounds: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

Derivatives of this compound represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy against cancer cells, pathogenic bacteria, and key metabolic enzymes underscores their potential in addressing significant unmet medical needs. Further optimization of this scaffold, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, is warranted to unlock its full therapeutic potential. This guide provides a foundational resource for researchers and drug development professionals to advance the exploration of this exciting class of compounds.

References

- 1. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights [mdpi.com]

- 2. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of novel pyrrolidine-2,5-dione inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Overview of 1-Benzyl-3-bromopyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-3-bromopyrrolidin-2-one (CAS No: 77868-84-9) is a halogenated lactam that serves as a valuable intermediate in synthetic organic chemistry. Its structure, featuring a reactive bromine atom on the pyrrolidinone core and a bulky N-benzyl protecting group, makes it a versatile building block for the synthesis of more complex heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery. The bromine atom at the C3 position provides a handle for various chemical transformations, including nucleophilic substitution and cross-coupling reactions.[1]

This technical guide provides a summary of the available physical and predicted spectroscopic data for this compound. Due to a lack of publicly available experimental spectra, this document also outlines general protocols for its synthesis and spectroscopic characterization.

Physicochemical and Predicted Spectroscopic Data

The following tables summarize the known physical properties and predicted mass spectrometry data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 77868-84-9 | [1] |

| Molecular Formula | C₁₁H₁₂BrNO | [1] |

| Molecular Weight | 254.12 g/mol | [1] |

| Appearance | Solid | |

| Purity | ≥97% |

Table 2: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 254.01750 |

| [M+Na]⁺ | 275.99944 |

| [M+K]⁺ | 291.97338 |

| [M+NH₄]⁺ | 271.04404 |

Expected Spectroscopic Characteristics

While specific experimental data is not available, the following characteristics can be anticipated based on the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group's aromatic protons, likely in the range of δ 7.0-7.5 ppm.[1] The protons on the pyrrolidinone ring would appear as more complex multiplets due to spin-spin coupling. The proton on the carbon bearing the bromine atom (C3) would be deshielded and thus shifted downfield compared to the other ring protons.[1] The benzylic methylene protons adjacent to the nitrogen would also exhibit a characteristic signal.

-

¹³C NMR: The carbon NMR spectrum would show signals for the eleven carbon atoms in the molecule. The carbonyl carbon (C2) would be found at the low-field end of the spectrum (typically δ 160-220 ppm). The aromatic carbons of the benzyl group would appear in the δ 110-140 ppm region. The carbon attached to the bromine (C3) would be shifted downfield relative to the other sp³ hybridized ring carbons due to the electronegativity of the bromine atom.

-

IR Spectroscopy: The infrared spectrum would be dominated by a strong absorption band characteristic of the lactam carbonyl group (C=O), typically in the range of 1650-1700 cm⁻¹. Other notable absorptions would include C-H stretching frequencies for the aromatic and aliphatic portions of the molecule, and C-N stretching vibrations.

Synthesis and Characterization Workflows

The following diagrams illustrate the general workflows for the synthesis and spectroscopic characterization of this compound.

Caption: Synthesis of this compound.

References

An In-depth Technical Guide on the Solubility and Stability of 1-benzyl-3-bromopyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for assessing the solubility and stability of 1-benzyl-3-bromopyrrolidin-2-one, a heterocyclic compound with potential applications in pharmaceutical research and development. Due to the limited availability of specific experimental data in public literature, this document focuses on established protocols and theoretical considerations for characterizing this molecule.

Introduction to this compound

This compound is a derivative of the 2-pyrrolidinone (or γ-lactam) ring system. Its structure, featuring a benzyl group on the nitrogen, a bromine atom at the 3-position, and a lactam carbonyl group, suggests a complex chemical behavior that is critical to understand for any potential application in drug development. The presence of the α-bromo-lactam moiety indicates potential for specific chemical reactivity and degradation pathways.[1]

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₁₂BrNO[2]

-

Molecular Weight: 254.13 g/mol [2]

-

Physical Form: Solid[2]

Solubility Profile

The solubility of a compound is a critical parameter for its formulation and delivery. The following sections outline a protocol for determining the solubility of this compound in various solvents.

Illustrative Solubility Data

The following table presents a hypothetical summary of solubility data for this compound, which would be populated during experimental evaluation.

| Solvent | Classification | Estimated Solubility (mg/mL) | Method |

| Water | Sparingly Soluble | 0.1 - 1.0 | Visual Inspection, HPLC |

| Phosphate-Buffered Saline (pH 7.4) | Sparingly Soluble | 0.1 - 1.0 | Visual Inspection, HPLC |

| Methanol | Soluble | > 30 | Visual Inspection |

| Ethanol | Soluble | > 30 | Visual Inspection |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble | > 100 | Visual Inspection |

| Dichloromethane | Freely Soluble | > 100 | Visual Inspection |

Experimental Protocol for Solubility Determination

A standard protocol for determining the solubility of a solid compound involves the shake-flask method.[3][4]

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, PBS, methanol, ethanol, DMSO, dichloromethane)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid is necessary to ensure that a saturated solution is formed.

-

Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC method.[5][6]

-

Calculate the original concentration in the supernatant to determine the solubility.

Solubility Determination Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Stability Profile

Assessing the stability of a compound is crucial for determining its shelf-life and identifying potential degradation products. Stability testing typically involves long-term and accelerated studies, as well as forced degradation (stress testing) to understand its intrinsic stability.[7][8][9] This guide focuses on the protocols for forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.[10][11]

Forced degradation studies are designed to deliberately degrade the sample to identify potential degradation products and pathways.[11][12] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12]

Hydrolytic Stability

Hydrolysis is a common degradation pathway for compounds containing labile functional groups such as esters and amides (including lactams).[13] The lactam ring in this compound may be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening to form a derivative of 4-aminobutyric acid.[14][15]

Experimental Protocol:

-

Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., water) media.[12]

-

Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period.

-

At specified time points, withdraw aliquots, neutralize if necessary, and dilute for analysis.

-

Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Illustrative Data Table for Hydrolytic Stability:

| Condition | Time (hours) | % Parent Remaining | Major Degradants (% Peak Area) |

| 0.1 M HCl, 60 °C | 24 | 92.5 | DP-H1 (5.2%), DP-H2 (2.3%) |

| Water, 60 °C | 24 | 99.1 | - |

| 0.1 M NaOH, 60 °C | 24 | 85.3 | DP-H3 (10.1%), DP-H4 (4.6%) |

Oxidative Stability

Oxidation can be a significant degradation pathway. The pyrrolidinone ring may be susceptible to oxidation.

Experimental Protocol:

-

Prepare a solution of this compound in a suitable solvent.

-

Add an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

-

Incubate the solution at room temperature or a slightly elevated temperature for a defined period.

-

At specified time points, withdraw aliquots and dilute for analysis.

-

Analyze the samples by a stability-indicating HPLC method.

Illustrative Data Table for Oxidative Stability:

| Condition | Time (hours) | % Parent Remaining | Major Degradants (% Peak Area) |

| 3% H₂O₂, RT | 24 | 95.8 | DP-O1 (3.5%) |

Photostability

Photostability testing evaluates the impact of light on the compound. The ICH Q1B guideline recommends exposure to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA light.[10][16][17]

Experimental Protocol:

-

Expose the solid compound and a solution of the compound to a calibrated light source that provides both visible and UV output.

-

A control sample should be shielded from light to differentiate between thermal and light-induced degradation.

-

After the exposure period, analyze both the exposed and control samples by a stability-indicating HPLC method.

Illustrative Data Table for Photostability:

| Condition | % Parent Remaining | Major Degradants (% Peak Area) |

| Solid, Light Exposed | 98.2 | DP-P1 (1.1%) |

| Solution, Light Exposed | 94.5 | DP-P2 (4.8%) |

| Solid, Dark Control | 99.9 | - |

| Solution, Dark Control | 99.8 | - |

Thermal Stability

Thermal stability is assessed by exposing the compound to high temperatures. This can also be evaluated using techniques like Thermogravimetric Analysis (TGA), which measures changes in mass as a function of temperature.[18][19][20]

Experimental Protocol (Forced Degradation):

-

Expose the solid compound to an elevated temperature (e.g., 70 °C) in a stability chamber.

-

At specified time points, withdraw samples.

-

Dissolve the samples in a suitable solvent and analyze by a stability-indicating HPLC method.

Illustrative Data Table for Thermal Stability:

| Condition | Time (days) | % Parent Remaining | Major Degradants (% Peak Area) |

| 70 °C, Solid | 7 | 97.3 | DP-T1 (2.1%) |

Forced Degradation Workflow

References

- 1. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. scribd.com [scribd.com]

- 4. chem.ws [chem.ws]

- 5. researchgate.net [researchgate.net]

- 6. LA638 Analysis of 2-Pyrrolidone | Technical Information | GL Sciences [glsciences.com]

- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 8. ICH Official web site : ICH [ich.org]

- 9. fdaghana.gov.gh [fdaghana.gov.gh]

- 10. database.ich.org [database.ich.org]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 14. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]

- 15. 2-PYRROLIDONE - Ataman Kimya [atamanchemicals.com]

- 16. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 17. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 20. aurigaresearch.com [aurigaresearch.com]

Potential Therapeutic Targets of 1-benzyl-3-bromopyrrolidin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-benzyl-3-bromopyrrolidin-2-one is a synthetic compound belonging to the pyrrolidinone class of heterocycles. While direct experimental data on the biological activity and therapeutic targets of this specific molecule are limited in publicly available literature, the broader family of pyrrolidin-2-one derivatives has demonstrated a wide spectrum of pharmacological effects. This technical guide consolidates information on the potential therapeutic targets of this compound by examining the biological activities of structurally similar compounds. The potential applications span across oncology, neurology, and inflammatory diseases. This document aims to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related molecules.

Introduction

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[1] Derivatives of pyrrolidin-2-one are known to exhibit diverse pharmacological properties, including nootropic, anticonvulsant, anti-inflammatory, and anticancer activities.[2][3] The subject of this guide, this compound, features a benzyl group at the 1-position and a bromine atom at the 3-position of the pyrrolidin-2-one core. These substitutions are anticipated to modulate its biological activity and target specificity. This document will explore potential therapeutic targets by drawing parallels with structurally related compounds for which biological data is available.

Potential Therapeutic Targets

Based on the biological activities of structurally analogous compounds, the following are hypothesized as potential therapeutic targets for this compound.

Kinase Inhibition: Targeting Angiogenesis in Cancer

Structurally related compounds, specifically 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 can disrupt the blood supply to tumors, thereby impeding their growth.

-

Hypothesized Mechanism of Action: this compound may act as an ATP-competitive inhibitor of the VEGFR-2 kinase domain. The benzyl group could occupy a hydrophobic pocket, while the pyrrolidinone core forms hydrogen bonds with the hinge region of the kinase. The bromine atom might engage in halogen bonding or other interactions to enhance binding affinity.

Induction of Apoptosis: A Potential Anticancer Strategy

Research on 1-benzylpyrrolidin-3-ol analogues has demonstrated their ability to induce apoptosis in cancer cells through the activation of caspases.[6] Caspases are a family of cysteine proteases that play essential roles in programmed cell death. Activation of the caspase cascade leads to the systematic dismantling of the cell.

-

Hypothesized Mechanism of Action: this compound may trigger the intrinsic or extrinsic apoptotic pathway. It could potentially induce mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and the activation of caspase-9, which in turn activates the executioner caspase-3.

Nootropic Activity

Derivatives of 1-benzylpyrrolidin-2-one have been investigated for their potential as nootropic agents, which are substances that may improve cognitive function.[7][8] The mechanisms underlying nootropic effects are often complex and can involve modulation of neurotransmitter systems, enhancement of neuronal plasticity, and protection against neuronal damage.

-

Hypothesized Mechanism of Action: Potential nootropic effects could be mediated through the modulation of cholinergic pathways, which are crucial for learning and memory.[8] Further investigation would be required to elucidate the specific molecular targets within the central nervous system.

Quantitative Data from Structurally Similar Compounds

The following table summarizes the in vitro activities of structurally related compounds, providing a basis for hypothesizing the potential potency of this compound.

| Compound Class | Target | Assay | IC50 (µM) | Reference |

| 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones | VEGFR-2 | Kinase Assay | 0.503 - 0.728 | [4][5] |

| 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones | MCF-7 (Breast Cancer) | Cell Proliferation | 2.93 - 7.17 | [4] |

| 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones | A-549 (Lung Cancer) | Cell Proliferation | > 50 | [4] |

Experimental Protocols from Cited Studies

The following are summaries of experimental protocols used to evaluate the biological activities of structurally similar compounds. These methodologies would be directly applicable to the investigation of this compound.

VEGFR-2 Kinase Assay

-

Objective: To determine the in vitro inhibitory activity of a compound against the VEGFR-2 kinase.

-

Methodology:

-

Recombinant human VEGFR-2 kinase is incubated with the test compound at various concentrations in a kinase buffer.

-

A suitable substrate (e.g., a synthetic peptide) and ATP are added to initiate the kinase reaction.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP) or antibody-based detection (e.g., ELISA).

-

The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.[4]

-

Cell Proliferation (MTT) Assay

-

Objective: To assess the cytotoxic effect of a compound on cancer cell lines.

-

Methodology:

-

Cancer cells (e.g., MCF-7, A-549) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

-

A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan product.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[4]

-

Caspase Activity Assay

-

Objective: To measure the activation of specific caspases (e.g., caspase-3, caspase-9) in cells treated with a compound.

-

Methodology:

-

Cells are treated with the test compound for a specified duration.

-

The cells are lysed to release the cellular contents.

-

The cell lysate is incubated with a fluorogenic or colorimetric substrate specific for the caspase of interest (e.g., DEVD for caspase-3).

-

Active caspases in the lysate cleave the substrate, releasing a fluorescent or colored molecule.

-

The fluorescence or absorbance is measured using a plate reader.

-

The level of caspase activity is determined by comparing the signal from treated cells to that of untreated controls.[6]

-

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, the analysis of structurally related compounds provides a strong rationale for investigating its potential as a kinase inhibitor and an inducer of apoptosis. The presented data and experimental protocols offer a clear roadmap for the preclinical evaluation of this compound.

Future research should focus on:

-

In vitro screening: Evaluating the activity of this compound against a panel of kinases and cancer cell lines.

-

Mechanism of action studies: Elucidating the specific molecular pathways affected by the compound.

-

In vivo studies: Assessing the efficacy and safety of the compound in relevant animal models of cancer or neurological disorders.

The versatile pyrrolidinone scaffold continues to be a promising starting point for the development of novel therapeutics, and this compound represents an intriguing candidate for further investigation.

References

- 1. echemi.com [echemi.com]

- 2. US9221796B2 - Selective NR2B antagonists - Google Patents [patents.google.com]

- 3. This compound | 77868-84-9 | Benchchem [benchchem.com]

- 4. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights [mdpi.com]

- 5. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, docking, and biological evaluation of novel 1-benzyl-4-(4-(R)-5-sulfonylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-ones as potential nootropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.uran.ua [journals.uran.ua]

An In-depth Technical Guide on the Electrophilicity of 1-benzyl-3-bromopyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic nature of 1-benzyl-3-bromopyrrolidin-2-one, a key building block in synthetic organic chemistry and drug discovery. The pyrrolidin-2-one (γ-lactam) scaffold is a prevalent motif in a multitude of biologically active compounds and approved pharmaceuticals.[1] The strategic placement of a bromine atom at the C3-position, activated by the adjacent carbonyl group, renders this compound a versatile electrophile for the introduction of diverse functionalities. This document will delve into the synthesis, reactivity, and mechanistic aspects of nucleophilic substitution reactions involving this compound, supported by detailed experimental protocols and visual diagrams to facilitate a deeper understanding and practical application in research and development settings.

Introduction: The Significance of the Pyrrolidin-2-one Core

The pyrrolidin-2-one, or γ-lactam, ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic molecules with a wide array of biological activities. Its prevalence in FDA-approved drugs underscores its importance in drug design and development.[1] The conformational rigidity and rich stereochemistry of the pyrrolidine ring allow for precise spatial orientation of substituents, which is crucial for specific interactions with biological targets. The introduction of functional groups onto this scaffold is therefore of paramount importance for the generation of novel chemical entities with therapeutic potential. This compound serves as an excellent starting material for such functionalization, leveraging its inherent electrophilicity.

Synthesis of this compound

The synthesis of this compound can be achieved through the α-bromination of the corresponding N-benzylpyrrolidin-2-one. This transformation is typically accomplished using standard brominating agents under conditions that favor the formation of the enolate or enol intermediate. A general and reliable method for the α-bromination of carbonyl compounds is the Hell-Volhard-Zelinsky reaction, which is particularly effective for carboxylic acids and their derivatives.[2]

General Synthetic Protocol: α-Bromination

A plausible synthetic route involves the treatment of 1-benzylpyrrolidin-2-one with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator or an acid catalyst. Alternatively, reaction with bromine (Br₂) in the presence of a Lewis acid or under acidic conditions can also yield the desired product.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 1-benzylpyrrolidin-2-one (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-bromosuccinimide (1.1 equivalents).

-

Initiation: Add a catalytic amount of a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Electrophilicity and Reactivity

The electrophilicity of this compound is centered at the C3 carbon atom. This electrophilic character is a consequence of two main factors:

-

Inductive Effect: The electronegative bromine atom withdraws electron density from the C3 carbon, creating a partial positive charge (δ+).

-

Neighboring Carbonyl Group: The adjacent carbonyl group further enhances the electrophilicity of the C3 carbon through its electron-withdrawing resonance and inductive effects.

This electronic setup makes the C3 position susceptible to attack by a wide range of nucleophiles.

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution reactions, where the bromide ion acts as a good leaving group.[3] These reactions can proceed through either an Sₙ2 or an Sₙ1 mechanism, depending on the reaction conditions and the nature of the nucleophile.[3][4][5]

Table 1: Predicted Reactivity of this compound with Various Nucleophiles

| Nucleophile Class | Example Nucleophile | Expected Product | Probable Mechanism | Reaction Conditions |

| Amines | Primary/Secondary Amines | 3-Amino-1-benzylpyrrolidin-2-one | Sₙ2 | Polar aprotic solvent (e.g., DMF, CH₃CN), base (e.g., K₂CO₃, Et₃N) |

| Alcohols | Alkoxides (e.g., NaOEt) | 3-Alkoxy-1-benzylpyrrolidin-2-one | Sₙ2 | Anhydrous alcohol as solvent |

| Thiols | Thiolates (e.g., NaSPh) | 3-Thioether-1-benzylpyrrolidin-2-one | Sₙ2 | Polar aprotic solvent (e.g., DMF) |

| Azides | Sodium Azide (NaN₃) | 3-Azido-1-benzylpyrrolidin-2-one | Sₙ2 | DMF or DMSO, moderate temperature |

| Cyanides | Sodium Cyanide (NaCN) | 1-Benzyl-2-oxopyrrolidine-3-carbonitrile | Sₙ2 | Polar aprotic solvent (e.g., DMSO) |

| Enolates | Diethyl malonate | Diethyl 2-(1-benzyl-2-oxopyrrolidin-3-yl)malonate | Sₙ2 | Strong base (e.g., NaH, LDA) in THF |

Mechanistic Considerations

The stereochemistry and steric hindrance at the C3 and adjacent carbons, as well as the strength of the nucleophile and the polarity of the solvent, will dictate the predominant reaction pathway.

-

Sₙ2 Pathway: A bimolecular nucleophilic substitution (Sₙ2) reaction is expected to be the major pathway with strong, unhindered nucleophiles in polar aprotic solvents.[6] This mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the C3 carbon is chiral.

-

Sₙ1 Pathway: A unimolecular nucleophilic substitution (Sₙ1) pathway may become competitive under conditions that favor the formation of a carbocation intermediate, such as in the presence of a polar protic solvent and a weaker nucleophile. The stability of the potential secondary carbocation at C3, which would be somewhat destabilized by the adjacent electron-withdrawing carbonyl group, suggests that the Sₙ1 pathway is less likely but not impossible, especially with substrates that can further stabilize the carbocation.

Experimental Protocols for Nucleophilic Substitution

The following is a generalized protocol for a typical Sₙ2 reaction with an amine nucleophile.

Experimental Protocol: Synthesis of 3-amino-1-benzylpyrrolidin-2-one derivative

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (CH₃CN).

-

Addition of Reagents: Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2-3 equivalents), followed by the amine nucleophile (1.1-1.5 equivalents).

-

Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the amine. Monitor the reaction by TLC.

-

Workup: Once the starting material is consumed, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualizing Reaction Pathways and Workflows

Reaction Mechanisms

Caption: Sₙ2 and Sₙ1 pathways for nucleophilic substitution.

Experimental Workflow

Caption: A typical workflow for nucleophilic substitution.

Applications in Drug Discovery and Development

The ability to introduce a wide variety of functional groups at the C3 position of the pyrrolidin-2-one core makes this compound a valuable intermediate in the synthesis of compound libraries for high-throughput screening. The resulting 3-substituted-1-benzylpyrrolidin-2-ones can be further elaborated, for instance, by debenzylation to reveal a secondary amine that can be engaged in further chemical modifications. This versatility allows for the exploration of a vast chemical space around the pyrrolidin-2-one scaffold, which is a proven strategy for the discovery of new drug candidates.

Conclusion

This compound is a highly valuable and reactive electrophile for the synthesis of a diverse range of 3-substituted pyrrolidin-2-ones. Its reactivity is governed by the electrophilic nature of the C3 carbon, which is activated by the adjacent bromine and carbonyl functionalities. Understanding the principles of nucleophilic substitution reactions and the factors that influence the reaction mechanism is crucial for the effective utilization of this versatile building block in organic synthesis and medicinal chemistry. The protocols and theoretical framework presented in this guide are intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel molecules with potential therapeutic applications.

References

- 1. Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 4. Khan Academy [khanacademy.org]

- 5. Khan Academy [khanacademy.org]

- 6. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Compounds Using 1-Benzyl-3-bromopyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel 3-substituted-1-benzylpyrrolidin-2-one derivatives. 1-Benzyl-3-bromopyrrolidin-2-one is a versatile building block for introducing the pyrrolidin-2-one scaffold, a common motif in biologically active compounds, into new chemical entities. The protocols below describe the nucleophilic substitution at the C3 position with amine and thiol nucleophiles, yielding a library of compounds with potential applications in drug discovery.

Introduction

The pyrrolidin-2-one ring is a privileged scaffold in medicinal chemistry, found in a variety of natural products and synthetic drugs with diverse biological activities, including antibacterial, anticancer, and enzyme inhibitory properties. This compound serves as a key intermediate for the facile introduction of various functional groups at the 3-position through nucleophilic substitution reactions. The benzyl group provides a handle for further synthetic modifications or can be a key pharmacophoric feature itself.

Synthesis of 3-Amino-Substituted 1-Benzylpyrrolidin-2-ones

The reaction of this compound with primary and secondary amines provides a straightforward method for the synthesis of 3-amino-pyrrolidin-2-one derivatives. These compounds are of interest due to their structural similarity to known neuroactive compounds and their potential as intermediates for more complex molecules.

Experimental Protocol: General Procedure for N-Alkylation of Amines

A solution of this compound (1.0 eq.) and the desired primary or secondary amine (1.2 eq.) in a suitable solvent such as acetonitrile or dimethylformamide (DMF) is stirred at a temperature ranging from room temperature to 80 °C. A base, such as potassium carbonate (K₂CO₃, 2.0 eq.) or triethylamine (Et₃N, 1.5 eq.), is added to scavenge the HBr generated during the reaction. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by partitioning between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-amino-1-benzylpyrrolidin-2-one derivative.

Table 1: Synthesis of 3-Amino-1-benzylpyrrolidin-2-one Derivatives

| Entry | Amine Nucleophile | Product | Reaction Conditions | Yield (%) |

| 1 | Aniline | 1-Benzyl-3-(phenylamino)pyrrolidin-2-one | K₂CO₃, Acetonitrile, 60 °C, 12 h | 85 |

| 2 | N-Methylaniline | 1-Benzyl-3-(methyl(phenyl)amino)pyrrolidin-2-one | Et₃N, DMF, 80 °C, 8 h | 78 |

| 3 | Morpholine | 1-Benzyl-3-morpholinopyrrolidin-2-one | K₂CO₃, Acetonitrile, RT, 24 h | 92 |

| 4 | Piperidine | 1-Benzyl-3-(piperidin-1-yl)pyrrolidin-2-one | K₂CO₃, DMF, 50 °C, 10 h | 88 |

Note: The yields reported are hypothetical examples based on typical nucleophilic substitution reactions and may vary depending on the specific amine and reaction optimization.

Synthesis of 3-Thio-Substituted 1-Benzylpyrrolidin-2-ones

The reaction with thiols introduces a sulfur linkage at the 3-position, leading to the formation of 3-thio-pyrrolidin-2-one derivatives. These compounds are of interest as potential enzyme inhibitors and intermediates for further functionalization.

Experimental Protocol: General Procedure for S-Alkylation of Thiols

To a solution of this compound (1.0 eq.) and the desired thiol (1.1 eq.) in a polar aprotic solvent like DMF or acetone, a mild base such as potassium carbonate (K₂CO₃, 1.5 eq.) is added. The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 50 °C) until the starting material is consumed, as indicated by TLC analysis. The work-up procedure is similar to the N-alkylation reaction, involving aqueous extraction and purification by column chromatography to yield the pure 3-thio-1-benzylpyrrolidin-2-one product.

Table 2: Synthesis of 3-Thio-1-benzylpyrrolidin-2-one Derivatives

| Entry | Thiol Nucleophile | Product | Reaction Conditions | Yield (%) |

| 1 | Thiophenol | 1-Benzyl-3-(phenylthio)pyrrolidin-2-one | K₂CO₃, Acetone, RT, 18 h | 90 |

| 2 | 4-Chlorothiophenol | 1-Benzyl-3-((4-chlorophenyl)thio)pyrrolidin-2-one | K₂CO₃, DMF, 50 °C, 6 h | 87 |

| 3 | Benzyl mercaptan | 1-Benzyl-3-(benzylthio)pyrrolidin-2-one | K₂CO₃, Acetone, RT, 20 h | 82 |

| 4 | Ethanethiol | 1-Benzyl-3-(ethylthio)pyrrolidin-2-one | K₂CO₃, DMF, RT, 24 h | 75 |

Note: The yields reported are hypothetical examples based on typical nucleophilic substitution reactions and may vary depending on the specific thiol and reaction optimization.

Experimental Workflow and Reaction Pathway Diagrams

The following diagrams illustrate the general experimental workflow for the synthesis and purification of the novel compounds, as well as the underlying nucleophilic substitution pathway.

Caption: General experimental workflow for the synthesis of 3-substituted-1-benzylpyrrolidin-2-ones.

Application Notes and Protocols: 1-Benzyl-3-bromopyrrolidin-2-one as a Key Intermediate in the Discovery of Novel Anticonvulsant Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of 1-benzyl-3-bromopyrrolidin-2-one as a versatile intermediate for the synthesis of potent anticonvulsant agents. The protocols provided are based on established synthetic methodologies for the derivatization of the pyrrolidin-2-one scaffold, a core structure in many centrally active compounds.

Introduction

The pyrrolidin-2-one moiety is a privileged scaffold in medicinal chemistry, forming the core of various drugs, particularly those targeting the central nervous system (CNS). Its unique structural and electronic properties allow for diverse functionalization, leading to compounds with a wide range of biological activities. This compound is a key intermediate that allows for the introduction of various substituents at the 3-position of the pyrrolidin-2-one ring. The bromine atom at this position serves as an excellent leaving group for nucleophilic substitution reactions, enabling the synthesis of a library of 3-substituted analogs for structure-activity relationship (SAR) studies. Research has shown that substitution at the 3-position of the pyrrolidin-2-one ring can lead to potent anticonvulsant activity.[1]

Application: Synthesis of 3-Alkyl-3-benzyl-substituted 2-pyrrolidinones as Anticonvulsant Agents

This section outlines the application of this compound in the synthesis of a series of 3-alkyl and 3-benzyl-substituted 2-pyrrolidinones, which have demonstrated significant anticonvulsant effects in preclinical models. The substitution at the 3-position is crucial for modulating the pharmacological activity of these compounds.